molecular formula C18H22N2O2S B5438240 N'-(1,3-dimethyl-3-phenylbutylidene)benzenesulfonohydrazide

N'-(1,3-dimethyl-3-phenylbutylidene)benzenesulfonohydrazide

Cat. No. B5438240
M. Wt: 330.4 g/mol
InChI Key: QRMSROXOPNOCHB-XDJHFCHBSA-N
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Description

“N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine” is a compound used mainly as an anti-aging agent in the rubber industry . It has protective effects against cracks resulting from ozone and material fatigue . The compound’s molecular formula is C18H24N2 .


Molecular Structure Analysis

The molecular formula of “N-(1,3-dimethylbutyl)-n-phenyl-p-phenylenediamine” is C18H24N2 . Its average mass is 268.397 Da and its monoisotopic mass is 268.193939 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-dimethylbutyl)-n-phenyl-p-phenylenediamine” include a molecular formula of C18H24N2, an average mass of 268.397 Da, and a monoisotopic mass of 268.193939 Da .

Safety and Hazards

“N-(1,3-Dimethylbutyl)-n-phenyl-p-phenylenediamine” is classified as a hazardous substance. It has the signal word “Warning” and hazard statements H302, H317, and H410 .

properties

IUPAC Name

N-[(E)-(4-methyl-4-phenylpentan-2-ylidene)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-15(14-18(2,3)16-10-6-4-7-11-16)19-20-23(21,22)17-12-8-5-9-13-17/h4-13,20H,14H2,1-3H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMSROXOPNOCHB-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/CC(C)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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